molecular formula C16H20N2O2 B2465781 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide CAS No. 862814-33-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B2465781
CAS No.: 862814-33-3
M. Wt: 272.348
InChI Key: CUDCCYOMCFNFRK-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base.

    Formation of the Oxoacetamide Moiety: The final step involves the reaction of the substituted indole with an appropriate acylating agent, such as acetic anhydride, to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the oxoacetamide moiety.

    Substitution: Substituted derivatives at the oxoacetamide moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide: can be compared with other indole derivatives such as:

Uniqueness

  • The presence of dimethyl groups at the 1 and 2 positions of the indole ring may confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)9-17-16(20)15(19)14-11(3)18(4)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCCYOMCFNFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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